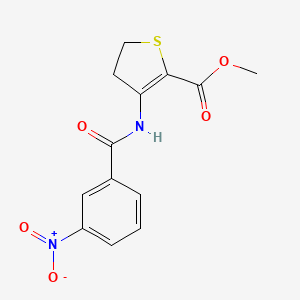

Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

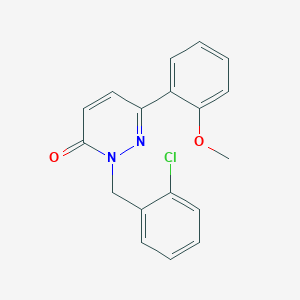

“Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate” is a complex organic compound. It contains functional groups such as carboxylate, amide, and nitro groups, which are common in many organic compounds .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving carboxylic acids, amines, and nitro compounds .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For instance, the nitro group could potentially undergo reduction reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Synthesis of Radiopharmaceuticals and Labelled Compounds

One significant application of derivatives closely related to Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is in the synthesis of labelled compounds, particularly those used as antitumor agents. The process involves the reaction of thiophene derivatives with isotopically enriched reagents to produce [15N]-nitrothiophene-carboxamides in high yield. These compounds are of interest due to their potential application in medical imaging and cancer research, allowing for the tracking of drug distribution and metabolism within the body (Shinkwin & Threadgill, 1996).

Inhibition and Adsorption Studies

Thiazole-4-carboxylates, a class of compounds similar in structural complexity to this compound, have been studied for their corrosion inhibiting properties on mild steel in acidic environments. These compounds demonstrate the potential to form protective adsorbed films on metal surfaces, significantly reducing corrosion rates. Such studies are crucial for developing new materials with enhanced durability and are applicable in various industrial settings (El aoufir et al., 2020).

Coordination Chemistry and Noninnocent Ligands

Research into the coordination chemistry of thiophene derivatives, including compounds analogous to this compound, reveals their noninnocent behavior in ligand-metal complexes. These studies are fundamental in understanding the electronic structure and reactivity of metal complexes, which have implications in catalysis, material science, and the synthesis of novel organometallic compounds (Herebian et al., 2001).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target bcl-2 proteins and apoptotic pathways, which play a crucial role in the regulation of cell death .

Mode of Action

For instance, some compounds have been found to induce apoptosis by increasing caspase-3 expression and down-regulating Bcl-2 .

Biochemical Pathways

The compound may affect the intrinsic (or mitochondrial) and extrinsic (or death receptor) pathways of apoptosis . These pathways eventually lead to a common pathway or the execution phase of apoptosis . The activation of caspases, a group of enzymes belonging to the cysteine protease family, is a specific feature of apoptosis. Activated caspases cleave many vital cellular proteins and break up the nuclear scaffold and cytoskeleton .

Result of Action

Similar compounds have been found to induce apoptosis in cells, leading to cell death .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

. Based on its structure, it can be inferred that it might interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the nitrobenzamido group and the dihydrothiophene moiety in the molecule .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It can be hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate in animal models .

Metabolic Pathways

Based on its structure, it can be inferred that it might interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

methyl 4-[(3-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-20-13(17)11-10(5-6-21-11)14-12(16)8-3-2-4-9(7-8)15(18)19/h2-4,7H,5-6H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIACRULQQPHGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCS1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-2H-chromen-2-one](/img/structure/B2434131.png)

![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2434137.png)

![N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2434142.png)

![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2434146.png)